molecular formula C9H6F3NO2 B1442204 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene CAS No. 918525-00-5

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene

Cat. No. B1442204
M. Wt: 217.14 g/mol
InChI Key: QBSACYPSHGFHBX-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene, also known as 1-trifluoromethyl-3-isocyanatobenzene, is a compound belonging to the group of isocyanates. Isocyanates are compounds containing the isocyanate functional group, which consists of a carbon atom double bonded to an oxygen atom and single bonded to a nitrogen atom. This compound is of interest due to its unique physical and chemical properties, which have been studied in recent years.

Scientific Research Applications

Synthesis of Novel Compounds

A key application involves the synthesis of novel diverse methoxybenzenes-substituted 2H/4H-chromene derivatives exhibiting cytotoxic activity against cancer cell lines, suggesting potential for therapeutic applications. These compounds were prepared through nucleophilic substitution facilitated by Lewis acid catalysis, with some showing promising activity as tubulin inhibitors, which could represent a mechanism of action for their cytotoxic effects (Reddy et al., 2017).

Anion Recognition and Photophysical Studies

Another research direction includes the synthesis and characterization of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes for anion recognition properties, demonstrated through photophysical studies. This work highlights the influence of electronic properties on anion recognition, offering insights into the development of novel sensors and recognition molecules (Singh et al., 2016).

Electrochemical Applications

Electrochemical methods have been employed for the thiocyanation of methoxybenzene, showcasing the compound's utility in regio- and isomerically selective transformations. Such methodologies open avenues for the synthesis of chemically modified aromatic compounds, which could be valuable in various chemical syntheses and industrial applications (Gitkis & Becker, 2006).

Material Science and Polymer Chemistry

Research into hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer using an A2 + B3 approach revealed products with high molecular weight and excellent thermal stability. This work underscores the importance of such compounds in the development of advanced materials with potential applications in electronics, coatings, and other high-performance material sectors (Banerjee et al., 2009).

Exploration of Biological Activities

The study of derivatives for their biological activities, such as enzyme inhibition, has been an area of focus. For instance, certain compounds have been evaluated for their potential in managing conditions like Alzheimer's and diabetes, based on enzyme inhibition assays. This research offers a foundation for the future development of therapeutic agents targeting specific enzymes involved in disease pathogenesis (Saleem et al., 2018).

properties

IUPAC Name

1-isocyanato-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-15-8-3-6(9(10,11)12)2-7(4-8)13-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSACYPSHGFHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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